1-(2-Bromophenyl)-2-methylcyclohexan-1-ol
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Overview
Description
1-(2-Bromophenyl)-2-methylcyclohexan-1-ol is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a cyclohexanol structure
Preparation Methods
The synthesis of 1-(2-Bromophenyl)-2-methylcyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzene and 2-methylcyclohexanone.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the cyclohexanone, followed by the addition of 2-bromobenzene under controlled temperature conditions.
Industrial Production: Industrial production methods may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Bromophenyl)-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or alkanes.
Common Reagents and Conditions: Typical reagents include halogens, acids, and bases, with reaction conditions varying from room temperature to elevated temperatures, depending on the desired transformation.
Major Products: The major products formed from these reactions include substituted phenyl derivatives, alcohols, ketones, and carboxylic acids.
Scientific Research Applications
1-(2-Bromophenyl)-2-methylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(2-Bromophenyl)-2-methylcyclohexan-1-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-Chlorophenyl)-2-methylcyclohexan-1-ol and 1-(2-Fluorophenyl)-2-methylcyclohexan-1-ol share structural similarities but differ in their halogen substituents.
Uniqueness: The presence of the bromine atom in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H17BrO |
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Molecular Weight |
269.18 g/mol |
IUPAC Name |
1-(2-bromophenyl)-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C13H17BrO/c1-10-6-4-5-9-13(10,15)11-7-2-3-8-12(11)14/h2-3,7-8,10,15H,4-6,9H2,1H3 |
InChI Key |
YKCOSZVRPACSNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(C2=CC=CC=C2Br)O |
Origin of Product |
United States |
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